Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)-
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Overview
Description
Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. The specific compound features a 2,4-dinitrophenyl group and a 2-methylphenyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)- typically involves the following steps:
Piperazine Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The attachment of the 2,4-dinitrophenyl and 2-methylphenyl groups to the piperazine ring can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Amino derivatives: Formed through reduction of nitro groups.
Nitroso derivatives: Formed through oxidation of nitro groups.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its psychoactive and anthelmintic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and phenyl groups may enhance its binding affinity and specificity, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Nitrophenyl compounds: Compounds like 2,4-dinitrophenol and 2,4-dinitrotoluene have similar nitro group arrangements.
Uniqueness
Piperazine, 1-(2,4-dinitrophenyl)-4-(2-methylphenyl)- is unique due to the specific combination of nitro and phenyl groups attached to the piperazine ring. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62208-59-7 |
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Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C17H18N4O4/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16-7-6-14(20(22)23)12-17(16)21(24)25/h2-7,12H,8-11H2,1H3 |
InChI Key |
GCWWNGQAFQMRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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